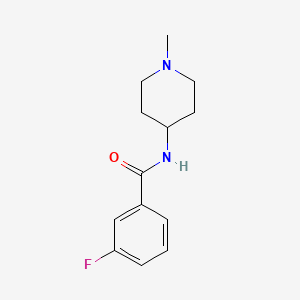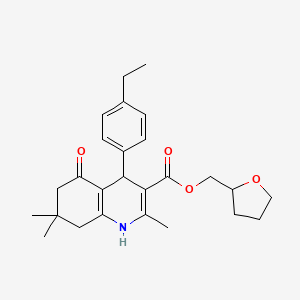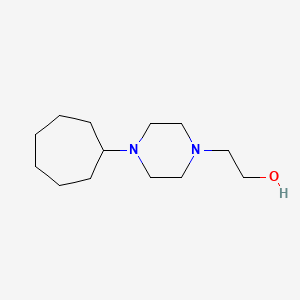
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique structure and potential applications in various research areas.
Wirkmechanismus
The mechanism of action of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis, a process in which the cells undergo programmed cell death. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases. The compound has also been shown to inhibit the growth of certain bacterial strains by disrupting the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. In addition, the compound has shown promising results in various research areas, making it a potential candidate for further studies. However, the compound also has limitations for lab experiments. The compound is relatively unstable and can decompose over time, making it difficult to store and handle. In addition, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate the mechanism of action of the compound, as this could provide insights into its potential applications in various research areas. Another potential direction is to study the compound's potential as an antiviral agent, as it has shown to inhibit the replication of certain viruses. Additionally, further studies could be conducted to optimize the synthesis method of the compound, as this could improve its stability and solubility in water.
Synthesemethoden
The synthesis of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-bromo-2-phenylcyclopropanecarboxamide with 5-nitro-2-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has potential applications in various research areas such as medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an antitumor agent, as it has shown promising results in inhibiting the proliferation of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been studied for its potential as an antibacterial agent, as it has shown to inhibit the growth of certain bacterial strains.
Eigenschaften
IUPAC Name |
N-(5-nitropyridin-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-14-7-6-11(9-16-14)18(20)21/h1-7,9,12-13H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRNJLNUFSJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)



